Technical Guide: 3-Chlorobenzyl Cyanide (CAS 1529-41-5)
Technical Guide: 3-Chlorobenzyl Cyanide (CAS 1529-41-5)
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive technical overview of 3-Chlorobenzyl cyanide, also known as (3-chlorophenyl)acetonitrile. It details its physicochemical properties, spectral data, synthesis, reactivity, applications, and safety protocols, serving as an essential resource for its use in research and development.
Chemical Identity and Physicochemical Properties
3-Chlorobenzyl cyanide is an organohalogen compound and a substituted aromatic nitrile.[1] At room temperature, it presents as a clear, colorless to pale yellow liquid.[1][2][3] It is characterized by a molecular structure where a benzene ring is substituted with a chlorine atom at the meta-position relative to a cyanomethyl group.[1] This compound is sparingly soluble in water but shows good solubility in common organic solvents like ethanol, acetone, ether, chloroform, and methanol.[1][4]
Table 1: Physicochemical Properties of 3-Chlorobenzyl Cyanide
| Property | Value | Source(s) |
| CAS Number | 1529-41-5 | [1][2][5][6] |
| Molecular Formula | C₈H₆ClN | [1][2][6][7] |
| Molecular Weight | 151.59 g/mol | [2][6][7] |
| Appearance | Clear colorless to faint yellow liquid | [1][2][3][4] |
| Melting Point | 11-13 °C | [2][3][6][8] |
| Boiling Point | 134-136 °C at 10 mm Hg | [2][3][6][8] |
| Density | 1.283 g/mL at 25 °C | [2][3][6] |
| Refractive Index (n²⁰/D) | 1.544 | [2][3][6] |
| Flash Point | >113 °C (>230 °F) | [2] |
| Water Solubility | Insoluble / Sparingly soluble | [1][4] |
| Stability | Stable under normal conditions. | [1][2][3][6] |
| InChIKey | GTIKLPYCSAMPNG-UHFFFAOYSA-N | [1][2] |
Spectral Data
Spectroscopic analysis is crucial for the confirmation of the structure and purity of 3-Chlorobenzyl cyanide. The following tables summarize the key spectral data.
Table 2: ¹H NMR Spectral Data (400 MHz, CDCl₃)
| Chemical Shift (δ) ppm | Multiplicity | Assignment |
| ~7.30 | Multiplet | Aromatic protons (4H) |
| ~3.71 | Singlet | Methylene protons (-CH₂-) (2H) |
| Source: Data derived from ChemicalBook.[1] |
Table 3: ¹³C NMR Spectral Data (Predicted)
| Chemical Shift (δ) ppm | Assignment | |---|---|---| | ~135 | C-Cl (Aromatic) | | ~131 | C (Quaternary, Aromatic) | | ~130 | CH (Aromatic) | | ~129 | CH (Aromatic) | | ~127 | CH (Aromatic) | | ~117 | -C≡N (Nitrile) | | ~24 | -CH₂- (Methylene) | Note: These are predicted values based on typical chemical shift ranges.[9]
Table 4: Key Infrared (IR) Absorption Peaks
| Wavenumber (cm⁻¹) | Functional Group | Vibration Type |
| 3100-3000 | C-H (Aromatic) | Stretch |
| 3000-2850 | C-H (Aliphatic) | Stretch |
| ~2250 | -C≡N (Nitrile) | Stretch |
| 1600-1400 | C=C (Aromatic) | Ring Stretch |
| 850-550 | C-Cl | Stretch |
| Note: These are characteristic ranges for the specified functional groups.[10][11] |
Table 5: Mass Spectrometry (MS) Data
| m/z | Interpretation | Relative Intensity |
| 153 | Molecular Ion Peak [M+2]⁺ (³⁷Cl isotope) | 10.8% |
| 151 | Molecular Ion Peak [M]⁺ (³⁵Cl isotope) | 31.8% |
| 116 | [M-Cl]⁺ Fragment | 100.0% (Base Peak) |
| 89 | [C₇H₅]⁺ Fragment | 15.3% |
| Source: Data derived from ChemicalBook.[8] |
Synthesis and Experimental Protocols
The most common and established method for synthesizing 3-Chlorobenzyl cyanide is through a nucleophilic substitution reaction, a variant of the Kolbe nitrile synthesis.[5][6] This involves reacting 3-chlorobenzyl chloride with an alkali metal cyanide, such as sodium cyanide.[5][6]
General Synthesis Protocol
This protocol describes a general method for the synthesis of 3-Chlorobenzyl cyanide.
Reaction: 3-chlorobenzyl chloride + NaCN → 3-Chlorobenzyl cyanide + NaCl
Materials:
-
3-chlorobenzyl chloride
-
Sodium cyanide (NaCN)
-
Water
-
Phase-transfer catalyst (e.g., polyethylene glycol modified diisocyanate)[4]
-
Diethyl ether (or other suitable organic solvent)
-
Anhydrous calcium chloride or magnesium sulfate
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve sodium cyanide (2.0 mmol) in water (5 mL).[4]
-
Add 3-chlorobenzyl chloride (1.0 mmol) to the aqueous solution.[4]
-
Add a catalytic amount of a phase-transfer catalyst (e.g., 0.2 g PEG-MDIL).[4]
-
Heat the reaction mixture to reflux and stir vigorously for the required reaction time (typically monitored by TLC or GC).[4]
-
After the reaction is complete, cool the mixture to room temperature.
-
Transfer the mixture to a separatory funnel and extract the product with diethyl ether (2 x 10 mL).[4]
-
Combine the organic extracts and dry over anhydrous calcium chloride or magnesium sulfate.[4]
-
Filter the drying agent and concentrate the organic solution under reduced pressure using a rotary evaporator to yield the crude product.
-
The crude 3-Chlorobenzyl cyanide can be further purified by vacuum distillation.[6]
Chemical Reactivity and Applications
3-Chlorobenzyl cyanide is a versatile chemical intermediate, primarily due to the reactivity of its nitrile and active methylene groups.[5][12]
Key Reactions
-
Hydrolysis: The nitrile group can be hydrolyzed under acidic or basic conditions to yield 3-chlorophenylacetic acid, another important synthetic precursor.[6][12]
-
Reduction: Hydrogenation of the nitrile group leads to the formation of 2-(3-chlorophenyl)ethylamine.[1]
-
Active Methylene Reactions: The methylene (-CH₂-) protons are acidic and can be removed by a base. The resulting carbanion is a potent nucleophile that can participate in various carbon-carbon bond-forming reactions.[1][12]
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Major Applications
The primary utility of 3-Chlorobenzyl cyanide is as a building block in multi-step organic syntheses.[1][5]
-
Pharmaceuticals: It is a crucial intermediate in the synthesis of various Active Pharmaceutical Ingredients (APIs).[5][6] Its most notable application is as a key precursor in the production of Lorazepam, a benzodiazepine drug used for treating anxiety disorders.[5][6][12] It is also used in the development of EGFR Tyrosine Kinase Inhibitors and non-nucleoside reverse transcriptase inhibitors.[4]
-
Agrochemicals: The compound serves as an intermediate in the manufacturing of certain herbicides and pesticides.[1][10]
-
Specialty Chemicals: It finds use in the synthesis of dyes and fluorescent whitening agents.[5]
Safety and Handling
3-Chlorobenzyl cyanide is classified as a hazardous and toxic substance and must be handled with extreme caution.[9][13]
Table 6: GHS Hazard and Precautionary Statements
| Category | Code | Statement |
| Hazard | H301+H311+H331 | Toxic if swallowed, in contact with skin or if inhaled.[9][14] |
| Hazard | H315 | Causes skin irritation.[9] |
| Hazard | H319 | Causes serious eye irritation.[9] |
| Precaution | P261 | Avoid breathing dust/fume/gas/mist/vapors/spray.[9][14] |
| Precaution | P280 | Wear protective gloves/protective clothing/eye protection/face protection.[9][14] |
| Precaution | P301+P310 | IF SWALLOWED: Immediately call a POISON CENTER or doctor.[9][14] |
| Precaution | P302+P352 | IF ON SKIN: Wash with plenty of water.[9][14] |
| Precaution | P304+P340 | IF INHALED: Remove person to fresh air and keep comfortable for breathing.[9][14] |
| Precaution | P403+P233 | Store in a well-ventilated place. Keep container tightly closed.[9][14] |
Handling and Storage Protocol
Exposure can cause irritation to the skin, eyes, and respiratory system.[1] It may be metabolized to cyanide in the body, which can lead to severe systemic effects by inhibiting cellular respiration.
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In case of exposure, seek immediate medical attention. [8] For skin contact, wash immediately with plenty of soap and water. If inhaled, move the person to fresh air.[9] Facilities using this chemical should be equipped with an eyewash station and a safety shower.
References
- 1. 3-Chlorobenzyl cyanide(1529-41-5) 1H NMR spectrum [chemicalbook.com]
- 2. chemscene.com [chemscene.com]
- 3. Benzeneacetonitrile, 3-chloro- [webbook.nist.gov]
- 4. scbt.com [scbt.com]
- 5. m-Chlorophenylacetonitrile | C8H6ClN | CID 73722 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Spectral Database for Organic Compounds, SDBS - Databases - UW-Madison Libraries [search.library.wisc.edu]
- 7. 3-Chlorobenzyl cyanide | 1529-41-5 [chemicalbook.com]
- 8. 3-Chlorobenzyl cyanide(1529-41-5) 13C NMR spectrum [chemicalbook.com]
- 9. compoundchem.com [compoundchem.com]
- 10. uanlch.vscht.cz [uanlch.vscht.cz]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. AIST:Spectral Database for Organic Compounds,SDBS [sdbs.db.aist.go.jp]
- 13. SDBS: Spectral Database for Organic Compounds – Clark Physical Sciences Library [physicalsciences.library.cornell.edu]
- 14. 1529-41-5|3-Chlorobenzyl cyanide|BLD Pharm [bldpharm.com]
